2-mercapto-5-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5-(4-methylphenyl)-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-11-4-6-12(7-5-11)14-10-24-16-15(14)17(21)20(18(23)19-16)9-13-3-2-8-22-13/h4-7,10,13H,2-3,8-9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOORYHQKUKLTLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-mercapto-5-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the mercapto group: This step often involves the use of thiolating agents such as thiourea or hydrogen sulfide.
Attachment of the 4-methylphenyl group: This can be done via electrophilic aromatic substitution reactions.
Incorporation of the tetrahydrofuran-2-ylmethyl group: This step may involve nucleophilic substitution reactions using tetrahydrofuran derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:
Selection of cost-effective reagents: .
Optimization of reaction conditions: to maximize yield and purity.
Implementation of efficient purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-mercapto-5-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under mild conditions to modify the thieno[2,3-d]pyrimidine core.
Substitution: The aromatic ring and the tetrahydrofuran moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation products: Disulfides, sulfonic acids.
Reduction products: Modified thieno[2,3-d]pyrimidine derivatives.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as an antitumor agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Research has demonstrated that derivatives of thieno[2,3-d]pyrimidines can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications on the thiol group can enhance the compound's efficacy and selectivity towards tumor cells .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives have highlighted their effectiveness against a range of bacterial strains. The presence of the mercapto group enhances the compound's ability to disrupt bacterial cell membranes, leading to increased antimicrobial activity . This property positions it as a candidate for developing new antibiotics.
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor, particularly in targeting kinases involved in signal transduction pathways related to cancer and inflammation. Inhibitors based on thieno[2,3-d]pyrimidine structures have shown promise in modulating these pathways, suggesting potential therapeutic applications in inflammatory diseases .
Material Science
In material science, compounds with thieno[2,3-d]pyrimidine frameworks are being explored for their electronic properties. Their ability to act as semiconductors makes them suitable for applications in organic electronics and photovoltaic devices . The unique structural features allow for tunable electronic properties that can be optimized for specific applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant cytotoxicity against various cancer cell lines; mechanism involves inhibition of DNA synthesis. |
| Study B | Antimicrobial Properties | Showed effectiveness against Gram-positive and Gram-negative bacteria; enhanced activity attributed to the mercapto group. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases; potential applications in cancer therapy and anti-inflammatory drugs. |
| Study D | Electronic Properties | Explored as a semiconductor material; findings suggest applicability in organic solar cells with improved efficiency. |
Mechanism of Action
The mechanism of action of 2-mercapto-5-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Pharmacological Profiles
Key structural variations among analogues include modifications at the 5-aryl , 3-substituent , and 2-position (mercapto group). Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Key Research Findings
Role of Fluorinated Substituents: Fluorine at the 5-aryl position (e.g., 5-(4-fluorophenyl)) significantly enhances bactericidal activity. For example, 2-(n-heptylamino)-3-(4-fluorophenyl)-5-methyl-6-triazolyl derivatives showed 90% inhibition against Fusarium wilt, outperforming non-fluorinated analogues .
Impact of 3-Substituents :
- THF-2-ylmethyl group : The THF moiety may improve solubility and bioavailability compared to bulkier aryl groups (e.g., 3-phenyl in ). This could enhance pharmacokinetics in systemic applications .
- Allyl groups (e.g., 3-allyl in ) introduce rigidity but may reduce metabolic stability due to unsaturated bonds .
2-Mercapto Group :
- The thiol (-SH) group at position 2 is critical for hydrogen bonding and metal chelation, influencing enzyme inhibition (e.g., EGFR/VEGFR-2 in anticancer activity) .
Fused Ring Systems: Benzo-fused derivatives (e.g., 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ones) exhibit enhanced anti-inflammatory activity due to increased planar rigidity and COX-2 affinity .
Biological Activity
2-Mercapto-5-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one, commonly referred to by its CAS number 793716-03-7, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth exploration of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
The molecular formula of this compound is with a molar mass of 358.48 g/mol. The compound exhibits a density of approximately 1.4 g/cm³ and a boiling point around 526.4 °C at standard atmospheric pressure .
Mechanisms of Biological Activity
Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit a variety of biological activities including:
- Antitumor Activity : Thieno[2,3-d]pyrimidines have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Antioxidant Properties : These compounds can scavenge free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that thieno derivatives may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
Antitumor Studies
A notable study investigated the antitumor properties of thieno[2,3-d]pyrimidine derivatives, revealing that these compounds could inhibit the proliferation of various cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in tumor growth, such as the MAPK/ERK pathway .
Antioxidant Activity
In vitro assays demonstrated that derivatives similar to this compound possess significant antioxidant capabilities. They effectively reduced reactive oxygen species (ROS) levels in cultured cells, suggesting potential applications in oxidative stress-related diseases .
Anti-inflammatory Mechanisms
Research has suggested that thieno derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity indicates their potential utility in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability. The study utilized MTT assays to quantify cell proliferation and flow cytometry for apoptosis analysis. Results indicated significant apoptosis induction at higher concentrations (IC50 values ranging from 10 to 20 µM) .
Case Study 2: Inflammation Reduction
Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Administration led to decreased levels of inflammatory markers such as TNF-alpha and IL-6 in serum samples compared to control groups. Histological analysis showed reduced synovial inflammation and joint damage .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-mercapto-5-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one, and how can yield be optimized?
- Methodology : Cyclocondensation reactions are central to synthesizing thieno[2,3-d]pyrimidinone derivatives. For example, refluxing 2-aminothiophene precursors with aldehydes in ethanol, followed by heterocyclization using glacial acetic acid and DMSO, yields structurally analogous compounds . Optimizing reaction time (e.g., 16–18 hours for reflux) and stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to aminothiophene) improves purity and yield. Purification via cold-water precipitation and hexane washing is recommended to isolate crystalline products .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions, such as the tetrahydrofuran-2-ylmethyl group. Infrared (IR) spectroscopy identifies functional groups like the mercapto (-SH) stretch (~2500 cm⁻¹) and carbonyl (C=O) vibrations (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. How can solubility challenges be addressed during in vitro bioactivity assays?
- Methodology : Use dimethyl sulfoxide (DMSO) as a primary solvent due to the compound’s hydrophobic aromatic and heterocyclic moieties. For aqueous compatibility, prepare stock solutions in DMSO (e.g., 10 mM) and dilute in assay buffers (≤1% DMSO final concentration) to avoid cytotoxicity artifacts. Sonication or mild heating (40–50°C) may enhance dissolution .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets like dihydrofolate reductase (DHFR)?
- Methodology : Molecular docking (e.g., AutoDock Vina) using DHFR crystal structures (PDB ID: 1U72) can model binding interactions. Focus on the tetrahydrofuran-2-ylmethyl group’s spatial orientation, which may occupy hydrophobic pockets. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) assess electronic properties of the mercapto group for hydrogen bonding .
Q. What strategies resolve contradictory bioactivity data across different assay conditions?
- Methodology :
- Assay Validation : Ensure consistent cell lines (e.g., HeLa vs. MCF-7) and incubation times.
- Compound Stability : Monitor degradation via HPLC under assay conditions (e.g., pH 7.4, 37°C) over 24–48 hours.
- Solubility Reassessment : Measure precipitation using dynamic light scattering (DLS) to confirm bioavailable concentrations .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-methylphenyl substituent?
- Methodology : Synthesize analogs with substituent variations (e.g., 4-fluorophenyl, 4-methoxyphenyl) and compare bioactivity. For example, replacing 4-methylphenyl with 4-chlorophenyl in analogous thieno[2,3-d]pyrimidinones increased DHFR inhibition by 30% in some studies . Test derivatives in enzyme inhibition assays (IC₅₀ determination) and correlate with logP values to assess hydrophobicity contributions .
Q. What experimental designs are recommended for evaluating metabolic stability in hepatic microsomes?
- Methodology :
- Incubation : Use human liver microsomes (0.5 mg/mL protein) with NADPH (1 mM) at 37°C.
- Sampling : Collect aliquots at 0, 5, 15, 30, and 60 minutes.
- Analysis : Quantify parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics. Compare with control (e.g., verapamil) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
